Cas no 393834-52-1 (4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide)
![4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide structure](https://ja.kuujia.com/scimg/cas/393834-52-1x500.png)
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-bromo-N-[4-[[2-(3-pyridinyl)-1-piperidinyl]sulfonyl]phenyl]-
- 4-bromo-N-{4-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 393834-52-1
- G856-0196
- MFCD04411763
- AKOS001578855
- NCGC00135651-01
- HMS1901M17
- F0533-0655
- Oprea1_013528
- CHEMBL1494264
- AKOS021727349
- 4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
- 4-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
-
- インチ: 1S/C23H22BrN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28)
- InChIKey: YBQUYQZDXDFJJN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(S(N2CCCCC2C2=CC=CN=C2)(=O)=O)C=C1)(=O)C1=CC=C(Br)C=C1
計算された属性
- せいみつぶんしりょう: 499.05653g/mol
- どういたいしつりょう: 499.05653g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.483±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.51±0.70(Predicted)
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0533-0655-2μmol |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-5mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-5μmol |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-30mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-50mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-3mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-15mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-100mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-1mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0533-0655-2mg |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-52-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamideに関する追加情報
Recent Advances in the Study of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS: 393834-52-1)
The compound 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS: 393834-52-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonamide and benzamide functionalities, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of interest is the compound's role as a potential inhibitor of specific protein targets involved in inflammatory and oncogenic pathways. Researchers have employed advanced computational modeling and high-throughput screening techniques to identify the binding affinity and selectivity of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide towards these targets. Preliminary results indicate a strong interaction with the active sites of certain kinases, suggesting its utility in targeted therapy.
In addition to its inhibitory properties, recent synthetic chemistry efforts have focused on derivatizing the core structure of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide to enhance its bioavailability and reduce off-target effects. Modifications to the bromo-benzamide moiety and the piperidine ring have yielded analogs with improved solubility and metabolic stability. These advancements are critical for transitioning the compound from bench to bedside.
Pharmacological studies have also explored the compound's safety profile and toxicity in animal models. Initial findings suggest a favorable therapeutic index, with minimal adverse effects observed at efficacious doses. However, further investigations are required to fully understand its long-term safety and potential drug-drug interactions. These studies are essential for advancing the compound through the drug development pipeline.
Looking ahead, the integration of 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide into combination therapies represents a promising avenue for research. Its synergistic effects with existing chemotherapeutic agents and immunomodulators are currently under investigation. The outcomes of these studies could pave the way for novel treatment regimens in oncology and autoimmune diseases.
In conclusion, 4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide (CAS: 393834-52-1) stands as a compelling candidate for further development in the pharmaceutical industry. Its multifaceted pharmacological properties, coupled with ongoing structural optimization efforts, highlight its potential to address unmet medical needs. Continued research and collaboration across disciplines will be crucial for unlocking its full therapeutic potential.
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